molecular formula C10H11N3 B1505657 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile CAS No. 36106-34-0

4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile

Cat. No.: B1505657
CAS No.: 36106-34-0
M. Wt: 173.21 g/mol
InChI Key: VLYFSWYHMLCYCY-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile is a versatile organic compound with significant applications in various fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylamino group and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the reaction of 3-cyanopyridine with a suitable dimethylamino-containing reagent under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. Continuous flow processes and batch reactions are employed to optimize yield and purity. The choice of catalysts and reagents is also optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its ability to interact with various biomolecules makes it a useful tool in understanding biological processes.

Medicine: In the field of medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to develop new drugs based on its structure.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The dimethylamino group enhances its ability to participate in nucleophilic substitution reactions, while the carbonitrile group provides a site for further chemical modifications.

Molecular Targets and Pathways: The compound interacts with enzymes and receptors, influencing biochemical pathways. Its ability to bind to specific sites on biomolecules allows it to modulate biological processes.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A well-known catalyst in organic synthesis.

  • 4-(Dimethylamino)phenol: Used in photographic development.

  • 4-(Dimethylamino)azobenzene: Employed in dye manufacturing.

Uniqueness: 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which provides it with distinct reactivity and versatility compared to other similar compounds.

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Properties

IUPAC Name

4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13(2)6-4-9-3-5-12-8-10(9)7-11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYFSWYHMLCYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711081
Record name 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36106-34-0
Record name 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-methylnicotinonitrile (13.8 g, 0.12 m), dimethylformamide (DMF) (100 mL) and DMF acetal (14.0 g, 0.12 m) was heated at reflux under N2. After 16 hours, the reaction mixture was concentrated at atmospheric pressure until the internal temperature reached 150°. The mixture was then cooled, poured into H2O (1 L) and extracted with C6H6 (6×200 mL). The combined organic extracts were washed with H2O (2×200 mL), dried, filtered and evaporated to dryness. The residue was distilled at 150°-160° (0.2 mm) to yield 12.6 g (63%) of N,N-dimethyl-2-(3-cyano-4-pyridyl)ethenamine. An analytical sample was prepared by crystallization from C6H6 --C6H14, mp 88°-90°.
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF acetal
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-cyano-4-methylpyridine (25 g, 0.21 mol), and N,N-dimethylformamide dimethyl acetal (29.2 mL, 0.22 mol) in dry DMF was heated at reflux overnight. Most of the DMF was removed under reduced pressure. The crude red oil was partitioned between EtOAc (300 mL) and H2O (300 mL) and the organic phase was washed with H2O, brine and dried (Na2SO4). Removal of the solvent afforded the product (34.3 g, 94%, as a light red solid of suitable purity for use directly in the next step, mp 80°-83° C.). An analytical sample was prepared by recrystallizing a sample of the crude product from benzene/petroleum ether, (mp 88°-89° C., light red solid).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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